2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)11-23-16(15-7-5-4-6-8-15)10-20-19(23)26-12-18(24)21-17-9-14(3)25-22-17/h4-10,13H,11-12H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBCARGNVQQAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring an imidazole ring linked to a thiol group and an acetamide moiety, suggests diverse biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.4 g/mol. The structure can be represented as follows:
This compound's design incorporates functional groups known for their biological activity, particularly the imidazole and isoxazole rings, which are prevalent in numerous bioactive molecules.
Anticancer Properties
Research has indicated that This compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435 | 24 ± 2 |
| A375 (Melanoma) | 38 ± 3 |
| LNCaP (Prostate) | 50 ± 6 |
| PC3 (Prostate) | 30 ± 4 |
These values indicate that the compound is particularly effective against breast and prostate cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
The anticancer activity of this compound is primarily attributed to its interaction with tubulin, inhibiting its polymerization. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel, which also targets microtubule dynamics. Molecular docking studies have shown that specific functional groups within the compound favorably interact with the colchicine binding site on tubulin, leading to disrupted mitotic processes and subsequent apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MDA-MB-435 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study noted an increase in apoptotic markers, confirming the induction of programmed cell death .
- Prostate Cancer Models : Another investigation focused on prostate cancer cell lines (LNCaP and PC3), revealing similar cytotoxic effects and suggesting that modifications to the imidazole ring could enhance potency against resistant strains .
Potential Applications
Given its promising biological activity, This compound may serve as a valuable candidate for drug development targeting:
Aplicaciones Científicas De Investigación
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. The presence of the imidazole and thiadiazole units contributes to its cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits significant inhibition of tumor growth in breast and lung carcinoma cell lines, with specific IC50 values indicating its potency against these cancer types .
- Mechanistic studies suggest that the compound may interact with cellular targets such as tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research findings indicate:
- Significant activity against multidrug-resistant pathogens , including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .
Synthesis and Production
The synthesis of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : This can be achieved through the Debus-Radziszewski imidazole synthesis.
- Thioether Formation : The imidazole derivative is reacted with a thiol under basic conditions.
- Isoxazole Synthesis : This involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Final Coupling : The final step involves coupling the imidazole-thioether intermediate with the isoxazole derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Anticancer Activity Evaluation
A study assessed the cytotoxic effects on human breast cancer cells (MCF-7). The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Efficacy
In a comparative study evaluating various thiazole derivatives against multidrug-resistant pathogens, this compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Heterocyclic Cores
a. Triazinoindole-Based Acetamides ()
Compounds 23–27 in share the thioacetamide backbone but replace the imidazole core with a triazino[5,6-b]indole system. For example:
- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Structure: Triazinoindole core with bromophenyl and methyl substituents. Purity: 95% (HPLC). However, the absence of an isoxazole group could reduce solubility .
b. Thiazole Derivatives ()
- 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) Structure: Thiazole core with tetrazole and phenyl substituents. Bioactivity: IC₅₀ = 23.30 µM against A549 lung cancer cells, with >1000 µM against NIH/3T3 normal cells, indicating high selectivity. Comparison: The thiazole core and tetrazole substituent may confer distinct electronic properties compared to the imidazole-isoxazole system. The target compound’s isobutyl group could improve membrane permeability .
c. Benzoquinazolinone Derivatives ()
- N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (5) Structure: Benzoquinazolinone core with sulfamoylphenyl and isoxazole groups. Physicochemical Data: Melting point = 292.4°C; IR bands at 1693 cm⁻¹ (C=O stretch). Comparison: The sulfamoyl group enhances hydrogen-bonding capacity, which the target compound lacks. This may influence target selectivity in enzyme inhibition .
Analogs with Modified Substituents ()
Métodos De Preparación
Thiohydantoin Reduction Pathway
The patent-pending thiohydantoin reduction method (WO2007041048A2) enables precise control over substituent positioning. This route involves:
- Thiohydantoin Formation : Reacting an optically active amino acid derivative (e.g., L-phenylalanine methyl ester) with allyl isothiocyanate in dichloromethane to yield a 3-substituted thiohydantoin.
- Reductive Cyclization : Treating the thiohydantoin with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −78°C to form the 5-phenylimidazole-2-thione intermediate.
- Nitrogen Alkylation : Introducing the isobutyl group via nucleophilic substitution using isobutyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C.
Key Advantages :
Debus-Radziszewski Multicomponent Reaction
This classical approach adapts the condensation of benzaldehyde, glyoxal, and ammonia with modifications for thiofunctionalization:
- Imidazole Core Assembly : Heating benzaldehyde (1.2 eq), glyoxal (40% aqueous, 1 eq), and ammonium acetate (2 eq) in ethanol at reflux for 6 hours to yield 2,4,5-triphenylimidazole.
- Thiolation : Reacting the imidazole with phosphorus pentasulfide (P2S5) in pyridine at 110°C for 12 hours to introduce the 2-thio group.
- Selective Deprotection : Removing excess phenyl groups via catalytic hydrogenation (H2/Pd-C, 50 psi) in methanol.
Challenges :
One-Step Asmic-Mediated Synthesis
A modern protocol utilizing anisylsulfanylmethyl isocyanide (Asmic) streamlines imidazole formation:
- Lithium Hexamethyldisilazide (LiHMDS) Activation : Treating Asmic (1 eq) with LiHMDS (1.1 eq) in THF at −78°C.
- Nitrile Coupling : Adding 5-methylisoxazole-3-carbonitrile (1.1 eq) to generate the imidazole core in situ.
- Quenching : Terminating the reaction with NH4Cl/NH4OH buffer (pH 9) to prevent sulfur oxidation.
Optimized Conditions :
- Reaction time: 2 hours at room temperature.
- Yield: 72% after flash chromatography (SiO2, hexane/ethyl acetate 4:1).
Thioether Linkage Installation
Introducing the 2-thio group demands careful sulfur handling to avoid disulfide formation:
Nucleophilic Aromatic Substitution
- Imidazole-2-Thiol Activation : Treating 5-phenylimidazole-2-thiol (1 eq) with sodium hydride (NaH, 1.2 eq) in DMF at 0°C.
- Alkylation : Adding 2-bromo-N-(5-methylisoxazol-3-yl)acetamide (1.05 eq) dropwise and stirring at 25°C for 4 hours.
- Work-Up : Extracting with ethyl acetate, washing with brine, and drying over MgSO4.
Yield : 68% with ≥95% purity (LC-MS).
Mitsunobu Reaction for Sterically Hindered Systems
For hindered substrates, the Mitsunobu protocol enhances efficiency:
- Reactants : 5-Phenylimidazole-2-thiol (1 eq), 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide (1 eq), triphenylphosphine (1.2 eq), diethyl azodicarboxylate (DEAD, 1.2 eq).
- Conditions : Stirring in THF at 0°C → 25°C for 12 hours.
- Purification : Column chromatography (SiO2, CH2Cl2/MeOH 95:5).
Advantages :
- Avoids base-sensitive functional groups.
- Yield: 74%.
Acetamide Side Chain Incorporation
Acylation of Isoxazole Amine
- Amine Activation : Treating 5-methylisoxazol-3-amine (1 eq) with triethylamine (TEA, 1.5 eq) in dichloromethane (DCM) at 0°C.
- Acetyl Chloride Addition : Adding 2-chloroacetyl chloride (1.1 eq) dropwise, followed by stirring at 25°C for 2 hours.
- Coupling : Reacting the intermediate with 1-isobutyl-5-phenyl-1H-imidazole-2-thiol (1 eq) using K2CO3 in acetonitrile at reflux.
Yield : 65% (two steps).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Thiohydantoin Reduction | 3 | 58 | 92 | Chirality retention |
| Debus-Radziszewski | 4 | 32 | 85 | Scalability |
| Asmic-Mediated | 1 | 72 | 98 | Rapid synthesis |
| Mitsunobu Thioether | 2 | 74 | 97 | Tolerance to steric hindrance |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the Asmic-mediated route reduces reaction time from hours to minutes:
Green Chemistry Innovations
- Solvent Replacement : Switching THF to cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor 18 → 6).
- Catalyst Recycling : Immobilized lipases recover >90% of starting materials in racemic resolutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
